1-(1-methyl-1H-imidazol-2-yl)butan-2-one
Description
Significance of Imidazole (B134444) Scaffolds in Synthetic and Mechanistic Chemistry
The imidazole ring is a privileged five-membered aromatic heterocycle that is a fundamental building block in numerous natural products and synthetic molecules. nih.govorgsyn.org Its unique electronic structure, featuring two nitrogen atoms, imparts amphoteric character, allowing it to act as both an acid and a base. nih.gov This property is central to its widespread use in catalysis, where it can participate in proton transfer and stabilization of charged intermediates. nih.gov
In synthetic chemistry, imidazole derivatives serve as versatile intermediates and reagents. nih.gov The C2 position of the imidazole ring, in particular, can be deprotonated to form a nucleophilic species, enabling the introduction of various substituents. clockss.org N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts have revolutionized organocatalysis, mediating a vast array of chemical transformations. nih.gov Furthermore, the imidazole scaffold is a key component in the design of ionic liquids and coordination polymers. nih.govwikipedia.org
Overview of Butanone Derivatives in Chemical Transformations
Butanone, a simple methyl ethyl ketone, and its derivatives are staple compounds in organic synthesis, primarily valued for the reactivity of the carbonyl group and the adjacent alpha-carbons. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, forming the basis for reactions like additions and condensations. acs.org
The protons on the carbons alpha to the carbonyl group (C1 and C3) are acidic and can be removed by a base to form enolates. Butanone provides two distinct enolates (kinetic and thermodynamic), offering pathways for regioselective alkylation and aldol (B89426) reactions. google.com These reactions are fundamental C-C bond-forming strategies. The reaction of butanone with ammonia derivatives, for instance, proceeds via nucleophilic addition followed by elimination, a reaction whose rate is highly dependent on pH. wikipedia.org The versatility of butanone derivatives makes them crucial intermediates in the synthesis of more complex organic molecules.
Rationale for Investigating the Hybrid Imidazole-Ketone Structure of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one
The rationale for studying a hybrid molecule like this compound stems from the potential for synergistic or novel reactivity arising from the proximity of the imidazole and ketone functionalities. The electron-withdrawing nature of the N-methylimidazole ring is expected to influence the electrophilicity of the adjacent carbonyl group and the acidity of the alpha-protons on the butanone chain.
Conversely, the ketone group can modulate the electronic properties and basicity of the imidazole ring. This intramolecular interaction could lead to unique catalytic properties, novel reaction pathways upon treatment with reagents, or serve as a bidentate ligand for metal coordination. Investigating such structures allows chemists to understand how covalently linking these two important functional groups alters their individual chemical behavior.
Research Objectives and Scope of Investigation
The primary research objectives for a compound like this compound would logically focus on several key areas of fundamental chemistry:
Synthesis: Developing efficient and high-yielding synthetic routes to the target molecule and its derivatives. This would involve exploring various strategies for coupling the imidazole and butanone fragments.
Reactivity: Characterizing the chemical behavior of the molecule. This includes studying the reactivity of the ketone's carbonyl group and alpha-protons, as well as the nucleophilicity and basicity of the imidazole ring's N3 nitrogen.
Mechanistic Studies: Elucidating the mechanisms of its formation and subsequent reactions. For example, investigating whether the imidazole moiety can act as an intramolecular catalyst for reactions involving the ketone side chain.
Structural Analysis: Determining the precise three-dimensional structure and conformational preferences of the molecule through techniques like X-ray crystallography and NMR spectroscopy.
The scope of investigation is strictly limited to its non-biological and non-pharmacological properties, focusing on its potential as a synthetic intermediate, a ligand in coordination chemistry, or a model compound for studying intramolecular interactions.
Previous Research on Related Imidazole-Containing Compounds (General, Non-Biological Focus)
While specific research on this compound is not extensively documented in publicly available literature, significant work has been done on structurally analogous compounds, particularly 2-acyl-1-methyl-1H-imidazoles.
A key synthetic approach involves the reaction of 2-lithio-1-methyl-1H-imidazole with an activated acylating agent, such as a 1-acylpyrrolidine. clockss.org This method has been successfully used to prepare various 2-alkanoyl- and 2-aroyl-1-methyl-1H-imidazoles in good yields. clockss.org Studies on these compounds have shown that the 2-acyl group behaves similarly to a carboxylic acid derivative, undergoing hydrolysis under strong basic conditions to yield benzoic acid and 1-methyl-1H-imidazole. clockss.org The reactivity of the acyl group can be enhanced by converting the imidazole into a quaternary imidazolium salt, which activates the carbonyl group toward nucleophilic attack. clockss.org
Other relevant synthetic strategies for substituted imidazoles include the condensation of α-haloketones with amidines, which is a widely used and scalable method for preparing 2,4-disubstituted imidazoles. orgsyn.orgresearchgate.net Additionally, N-alkylation of imidazoles is a common transformation, often carried out using alkyl halides under phase-transfer catalysis conditions. researchgate.net These established methodologies provide a solid foundation for the prospective synthesis and investigation of the title compound.
Compound Data
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₈H₁₂N₂O | 152.19 |
| Imidazole | C₃H₄N₂ | 68.08 |
| 1-methyl-1H-imidazole | C₄H₆N₂ | 82.10 |
| Butanone | C₄H₈O | 72.11 |
| 2-Benzoyl-1-methyl-1H-imidazole | C₁₁H₁₀N₂O | 186.21 |
| Benzoic acid | C₇H₆O₂ | 122.12 |
| Acetic anhydride | C₄H₆O₃ | 102.09 |
| N-Acetylimidazole | C₅H₆N₂O | 110.11 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-7(11)6-8-9-4-5-10(8)2/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVYEMSPHLQFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=NC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 1 Methyl 1h Imidazol 2 Yl Butan 2 One and Its Structural Analogues
Retrosynthetic Analysis and Proposed Synthetic Pathways
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 1-(1-methyl-1H-imidazol-2-yl)butan-2-one, several disconnections can be envisioned, leading to various synthetic strategies.
A primary disconnection breaks the C-C bond between the imidazole (B134444) ring and the butanone side chain. This suggests a reaction between a 1-methylimidazole (B24206) nucleophile (or its synthetic equivalent) and a butanone electrophile. A key intermediate in many syntheses of C2-substituted imidazoles is 2-lithio-1-methylimidazole, which can be generated by treating 1-methylimidazole with a strong base like n-butyllithium. This lithiated species can then react with an appropriate electrophile to introduce the butanone side chain.
Convergent and Divergent Synthetic Strategies
Both convergent and divergent strategies can be employed in the synthesis of this compound and its analogues.
Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of structurally related compounds. This strategy is particularly useful for creating libraries of analogues for structure-activity relationship (SAR) studies. For instance, a common 2-acyl-1-methylimidazole intermediate could be synthesized and then modified at the acyl chain to produce a range of ketones, including the target butan-2-one derivative. A one-pot synthesis starting from a ketone and an aldehyde to form a disubstituted imidazole, which can then be further functionalized, represents a divergent approach. acs.orgrsc.org
Exploration of Novel Coupling Reactions
Modern synthetic chemistry offers a plethora of novel coupling reactions that can be applied to the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are particularly powerful for forming C-C bonds.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki or Stille couplings, are well-established methods for C-C bond formation. researchgate.netmdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide. For the synthesis of our target molecule, this could involve the coupling of a 2-stannyl- or 2-boronyl-1-methylimidazole with a halo-butanone derivative. The development of novel palladium-imidazole catalytic systems has shown high activity in such reactions. researchgate.net
Rhodium- and Nickel-catalyzed C-H activation reactions have emerged as a more atom-economical approach, as they avoid the pre-functionalization of the imidazole ring. nih.govresearchgate.net These methods allow for the direct coupling of the C2-H bond of 1-methylimidazole with a suitable coupling partner. For instance, a nickel-catalyzed C-H arylation or alkenylation of imidazoles has been successfully demonstrated, highlighting the potential for similar acylation reactions. nih.govnagoya-u.ac.jprsc.org
Organocatalysis offers a metal-free alternative for the synthesis of imidazole derivatives. Imidazole itself can act as an organocatalyst in various transformations. rsc.orgias.ac.in The use of simple organic molecules as catalysts is often more environmentally friendly and can offer different selectivity compared to metal-catalyzed reactions.
Development and Optimization of Reaction Conditions
The success of any synthetic route hinges on the careful optimization of reaction conditions to maximize yield and minimize side products. Key parameters include the choice of solvent, reaction temperature, and the type and loading of the catalyst.
Solvent Effects and Temperature Dependence in Synthetic Processes
The choice of solvent can significantly influence the rate, yield, and selectivity of a reaction. For the synthesis of imidazole derivatives, a range of solvents from polar aprotics like DMF and DMSO to alcohols and even water have been employed. nih.govnih.gov In nickel-catalyzed C-H functionalization of imidazoles, the use of a tertiary alcohol as a solvent was found to be crucial for the success of the coupling reaction. nih.govnagoya-u.ac.jprsc.org The temperature of the reaction is another critical parameter that can affect not only the reaction rate but also the regioselectivity of the substitution on the imidazole ring. nih.gov For instance, in the synthesis of disubstituted imidazoles from ketones and aldehydes, an increase in temperature did not significantly impact the yield but did accelerate the initial oxidation step. nih.gov In some multicomponent reactions for imidazole synthesis, increasing the reaction temperature was found to decrease the product yield. researchgate.net
| Parameter | Effect on Reaction | Example |
| Solvent Polarity | Can influence reactant solubility and stabilize transition states. | Tertiary alcohols found to be optimal for Ni-catalyzed C-H activation of imidazoles. nih.govnagoya-u.ac.jprsc.org |
| Temperature | Affects reaction rate and can influence product distribution and selectivity. | Higher temperatures can accelerate reaction rates but may also lead to the formation of byproducts. nih.govresearchgate.net |
Catalyst Evaluation and Mechanistic Role in Synthesis
The catalyst is at the heart of many modern synthetic transformations. Its role is to provide a lower energy pathway for the reaction, thereby increasing the reaction rate. The choice of catalyst, including the metal center and the ligands, is critical for achieving high efficiency and selectivity.
In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. mdpi.comyoutube.com The ligand plays a crucial role in stabilizing the palladium species and modulating its reactivity. For nickel-catalyzed reactions, a plausible catalytic cycle involves C-H nickelation, which can be accelerated by the formation of a metal cluster. nih.gov The evaluation of different catalysts and their loadings is essential for optimizing a synthetic protocol. Studies have shown that both low and excessively high catalyst loadings can lead to decreased product yields. researchgate.netresearchgate.netajpojournals.org
The mechanistic pathway of metal-catalyzed C-H acylation of imidazoles is an area of active research. Understanding the mechanism allows for the rational design of more efficient catalysts and reaction conditions. For instance, in some palladium-catalyzed C-H arylations, it is proposed that an imidazole-coordinated organo-palladium complex is the active species.
| Catalyst System | Mechanistic Role | Key Features |
| Palladium/Phosphine Ligand | Facilitates C-C bond formation via oxidative addition, transmetalation, and reductive elimination. mdpi.comyoutube.com | Widely applicable, but can be sensitive to air and moisture. |
| Nickel/dcype | Enables direct C-H activation of the imidazole ring. nih.govnagoya-u.ac.jprsc.org | More atom-economical than traditional cross-coupling. |
| Copper(I) Iodide | Catalyzes multicomponent reactions for imidazole synthesis. nih.gov | Often used in milder conditions and can be more cost-effective. |
| Organocatalysts (e.g., Imidazole) | Acts as a base or nucleophilic catalyst to activate substrates. rsc.orgias.ac.in | Metal-free, often milder reaction conditions. |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of imidazole derivatives is an area of growing importance. researchgate.netresearchgate.netbohrium.com
Key green chemistry metrics include atom economy and the E-factor (Environmental Factor). sheldon.nlyoutube.com Atom economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts. The E-factor is the ratio of the mass of waste generated to the mass of the desired product; a lower E-factor indicates a greener process. sheldon.nl
The development of synthetic routes with a high atom economy and a low E-factor is a central goal. For example, direct C-H activation reactions are inherently more atom-economical than traditional cross-coupling reactions that require the pre-synthesis of organometallic reagents.
| Green Chemistry Principle | Application in Imidazole Synthesis |
| High Atom Economy | Utilizing C-H activation and addition reactions to minimize byproduct formation. nih.govnagoya-u.ac.jprsc.org |
| Low E-Factor | Designing synthetic routes that generate minimal waste. sheldon.nlyoutube.com |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for imidazole synthesis. |
| Use of Greener Solvents | Employing water, deep eutectic solvents, or ionic liquids as reaction media. ias.ac.innih.gov |
| Use of Biocatalysts | Utilizing enzymes or natural extracts (e.g., fruit juices) as catalysts. tandfonline.com |
| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |
Atom Economy and Reaction Efficiency Studies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. jocpr.comprimescholars.com Syntheses with high atom economy are inherently more sustainable as they minimize the generation of waste. jk-sci.com For the synthesis of this compound and its analogues, several strategies can be evaluated for their atom economy.
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates substantial portions of each reactant, are often highly atom-economical. researchgate.net For instance, certain syntheses of substituted imidazoles proceed via MCRs, offering an efficient route to the core heterocyclic structure. mdpi.com In contrast, classical named reactions that rely on stoichiometric reagents, such as the Wittig or Grignard reactions, often exhibit poor atom economy due to the formation of high molecular weight byproducts. nih.gov
Reactions like cycloadditions and catalytic hydrogenations are prime examples of atom-economical transformations. jocpr.com A Diels-Alder reaction, for example, can proceed with 100% atom economy. nih.gov While not directly applicable to the synthesis of the target acyclic ketone, the principles can guide the selection of alternative synthetic routes that maximize atom incorporation. For instance, developing a catalytic route that constructs the C-C bond between the imidazole ring and the butanone side chain via an addition reaction would be superior to a substitution reaction that generates a salt byproduct.
Below is a comparative table illustrating the theoretical atom economy of different reaction types relevant to the synthesis of imidazole derivatives.
| Reaction Type | General Scheme | Byproducts | Theoretical Atom Economy |
| Addition Reaction | A + B → C | None | 100% |
| [3+2] Cycloaddition | A + B → C (5-membered ring) | None | 100% |
| Suzuki Coupling | R¹-X + R²-B(OH)₂ → R¹-R² | X⁻, B(OH)₃ derivatives | Low to Moderate |
| Wittig Reaction | Ketone/Aldehyde + Ylide → Alkene | Triphenylphosphine oxide | Low |
| Grignard Reaction | R-MgX + Ketone → Alcohol | MgX(OH) | Low |
This table provides a generalized view of atom economy for common reaction types.
Sustainable Reagent and Solvent Selection
The principles of green chemistry extend to the selection of reagents and solvents to minimize environmental impact. asianpubs.org Recent advancements in the synthesis of imidazole derivatives have focused on developing more sustainable pathways. bohrium.comresearchgate.net
Solvent Selection: A significant area of improvement is the reduction or elimination of volatile organic compounds (VOCs). Solvent-free reactions, where the reactants are heated together without a solvent, have been successfully applied to the synthesis of various imidazoles, offering advantages such as high efficiency, easy workup, and mild reaction conditions. asianpubs.org When a solvent is necessary, greener alternatives such as water, supercritical fluids, or ionic liquids are preferred over traditional toxic and hazardous solvents. organic-chemistry.org
Catalyst Selection: The use of heterogeneous catalysts is a key strategy for sustainable synthesis. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. bohrium.com For example, magnetic iron oxide nanoparticles (Fe₃O₄-MNPs) have been employed as a reusable catalyst for the synthesis of imidazole derivatives under solvent-free conditions. researchgate.net The development of efficient, recyclable catalysts is crucial for the large-scale, environmentally benign production of compounds like this compound. bohrium.com
The following table summarizes sustainable alternatives in the synthesis of imidazole derivatives.
| Category | Conventional Approach | Sustainable Alternative | Key Advantages |
| Solvents | Chlorinated hydrocarbons (e.g., DCM), Aprotic polar solvents (e.g., DMF) | Water, Ethanol, Ionic Liquids, Polyethylene Glycol (PEG), Solvent-free conditions | Reduced toxicity, lower environmental impact, easier workup. asianpubs.orgmu-varna.bg |
| Catalysts | Homogeneous catalysts (e.g., CuCl₂) | Heterogeneous catalysts (e.g., Fe₃O₄-MNPs, nano-ZnO), Biocatalysts (enzymes) | Reusability, simplified purification, mild reaction conditions. jk-sci.comresearchgate.net |
| Energy Input | Conventional thermal heating | Microwave irradiation, Ultrasound irradiation | Faster reaction times, lower energy consumption, improved yields. researchgate.net |
Enantioselective and Diastereoselective Synthesis of Chiral Analogues
While this compound is an achiral molecule, its structural analogues can possess stereocenters, making enantioselective and diastereoselective synthesis a critical consideration. For instance, alkylation at the C1 position (α to the carbonyl group) can generate a chiral center, leading to a pair of enantiomers. The selective synthesis of one enantiomer is often crucial in pharmaceutical applications, as different enantiomers can exhibit distinct biological activities.
Development of Asymmetric Catalytic Routes
Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, offering high enantioselectivity without the need for stoichiometric chiral reagents. byu.edu Two prominent catalytic strategies for preparing chiral analogues of the target ketone are asymmetric hydrogenation and asymmetric alkylation.
Asymmetric Hydrogenation: The reduction of a prochiral ketone analogue, such as an α,β-unsaturated ketone, can be achieved with high enantioselectivity using chiral catalysts. Ruthenium (Ru) complexes featuring chiral diphosphine ligands (e.g., BINAP) and chiral diamine ligands (e.g., DPEN) are highly effective for the asymmetric hydrogenation of a wide range of ketones. nih.govresearchgate.net These catalysts can achieve high turnover numbers and excellent enantiomeric excess (ee), providing an atom-economical route to chiral secondary alcohols which can then be oxidized to the desired chiral ketone. nih.gov
Asymmetric Alkylation: Introducing an alkyl group α to the carbonyl function can be achieved enantioselectively using phase-transfer catalysis (PTC). Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can mediate the alkylation of imidazolyl ketones to produce enantioenriched products. byu.edu This method avoids the use of stoichiometric chiral reagents and is amenable to creating a variety of chiral ketone analogues. byu.edu
The table below presents examples of catalysts used in asymmetric reactions for ketones.
| Reaction Type | Catalyst System | Substrate Example | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Ru-TsDPEN complex | α-Phthalimide ketones | >95% |
| Asymmetric Hydrogenation | η⁶-arene/TsDPEN–Ru | Aromatic heterocyclic ketones | >98% nih.gov |
| Asymmetric Alkylation (PTC) | Cinchonidine derivative | α-Oxygenated aryl ketones | High |
| Asymmetric Transfer Hydrogenation | Ru(II)-Chiral Sulfonamide | Aryl ketones | >90% lookchem.com |
Chiral Auxiliary Strategies
An alternative approach to stereoselective synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
For the synthesis of a chiral analogue of this compound, a chiral auxiliary could be incorporated into the starting material. For example, an achiral precursor could be condensed with a chiral amine, such as a derivative of pseudoephedrine or a camphorsultam, to form a chiral enamine or imine. wikipedia.org Subsequent diastereoselective alkylation of this intermediate, where the steric bulk of the auxiliary directs the incoming electrophile to one face of the molecule, would establish the desired stereocenter. Finally, hydrolysis of the resulting product would cleave the auxiliary, yielding the enantiomerically enriched chiral ketone.
Common chiral auxiliaries and their applications are listed below.
| Chiral Auxiliary | Typical Application(s) | Key Features |
| Evans' Oxazolidinones | Aldol (B89426) reactions, Alkylation, Acylation | Highly predictable stereochemical outcome, rigid scaffold. wikipedia.org |
| Oppolzer's Camphorsultam | Michael additions, Diels-Alder, Alkylation | High diastereoselectivity, crystalline derivatives aid purification. wikipedia.org |
| SAMP/RAMP Hydrazines | Asymmetric α-alkylation of ketones/aldehydes | Reliable for creating α-chiral carbonyl compounds. wikipedia.org |
| Pseudoephedrine | Asymmetric alkylation | Forms a chiral amide, auxiliary is easily cleaved and recovered. wikipedia.org |
| tert-Butanesulfinamide | Synthesis of chiral amines from imines | Broad applicability, stable auxiliary. wikipedia.org |
The integration of these advanced synthetic methodologies—focusing on atom economy, sustainability, and stereocontrol—is essential for the modern and responsible production of this compound and its valuable structural analogues.
In-depth Analysis of this compound Remains Limited by Publicly Available Data
A comprehensive structural and spectroscopic analysis of the chemical compound this compound, as requested, cannot be completed due to a lack of publicly available, in-depth research data. While the compound is listed by chemical suppliers, detailed experimental results from advanced analytical techniques—essential for a thorough scientific article—are not found in published literature.
To construct the requested detailed analysis, specific data sets are required. These include:
High-Resolution NMR Spectroscopy: While the principles of multidimensional NMR techniques like COSY, HSQC, HMBC, and NOESY are well-established for determining chemical structures, specific spectra and correlation data for this compound are not available. Furthermore, no isotopic labeling studies for this particular compound have been published, which would be necessary to provide mechanistic insights into its spectroscopic behavior.
Single-Crystal X-ray Diffraction: A definitive solid-state structure, including conformational analysis, intermolecular interactions, and crystal packing arrangements, can only be determined through X-ray crystallography. There is no evidence of a crystal structure for this compound being deposited in crystallographic databases or published in scientific journals.
Advanced Mass Spectrometry: A detailed analysis of fragmentation patterns and high-resolution mass data is crucial for confirming the molecular formula and understanding the compound's stability and decomposition pathways under ionization. Such specific mass spectrometry studies for this compound are not present in the available literature.
Without access to primary research data from these analytical methods, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The creation of detailed data tables and research findings is therefore not possible at this time.
Comprehensive Structural Elucidation and Advanced Spectroscopic Analysis of 1 1 Methyl 1h Imidazol 2 Yl Butan 2 One
Advanced Mass Spectrometry Techniques
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 1-(1-methyl-1H-imidazol-2-yl)butan-2-one, with a molecular formula of C8H12N2O, the theoretical exact mass of the neutral molecule is 152.09496 Da. In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecular ion, [M+H]+, with a theoretical m/z of 153.10279.
The fragmentation of the molecular ion upon collision-induced dissociation (CID) provides valuable structural information. The fragmentation pathway is dictated by the relative stability of the resulting fragment ions and neutral losses. Key fragmentation patterns for this molecule are predicted to involve cleavages adjacent to the ketone functional group (α-cleavage) and the cleavage of the bond between the imidazole (B134444) ring and the butanone side chain.
Predicted Fragmentation Pathway:
The protonated molecular ion ([M+H]+ at m/z 153.1) is expected to undergo fragmentation through several key pathways:
α-Cleavage adjacent to the carbonyl group: This is a common fragmentation for ketones. libretexts.org
Loss of an ethyl radical (•CH2CH3, 29 Da) would yield a stable acylium ion at m/z 124. This fragment, [C6H8N2O]+, retains the imidazole ring and the carbonyl group.
Loss of the methyl-imidazolyl-methyl radical (•CH2-C4H5N2, 95 Da) would result in an acylium ion at m/z 58, corresponding to [CH3CH2CO]+.
Cleavage of the C-C bond between the imidazole ring and the side chain: This would lead to the formation of a stable, resonance-delocalized N-methylimidazolium cation.
This cleavage can result in the formation of the 1-methyl-1H-imidazol-2-yl)methyl cation at m/z 97.
The relative abundance of these fragment ions in the mass spectrum helps to piece together the molecule's structure. The most intense peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion formed. chemguide.co.uk
Table 1: Predicted HRMS Fragmentation Data for this compound
| Predicted m/z | Ion Formula | Description |
|---|---|---|
| 153.1028 | [C8H13N2O]+ | Protonated Molecular Ion [M+H]+ |
| 124.0664 | [C6H8N2O]+ | Loss of ethyl radical (•C2H5) |
| 97.0609 | [C5H7N2]+ | (1-methyl-1H-imidazol-2-yl)methyl cation |
Ion Mobility Spectrometry for Gas-Phase Conformation Studies
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers that may be indistinguishable by mass alone. researchgate.net
For this compound, rotation around the single bonds—specifically the bond connecting the imidazole ring to the methylene (B1212753) bridge and the bond between the methylene bridge and the carbonyl carbon—can lead to different gas-phase conformations. These conformers, having the same mass but different three-dimensional shapes, would exhibit different drift times through the ion mobility cell. A more compact conformer would experience fewer collisions with the drift gas and travel faster, while a more extended conformer would have a larger collision cross-section (CCS) and a longer drift time. researchgate.net
While specific experimental IMS data for this compound is not widely available, the technique holds significant potential for its conformational analysis. Theoretical calculations could be employed to predict the structures of stable conformers and their corresponding theoretical CCS values, which could then be compared with experimental results if they become available.
Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular "fingerprint". echemi.com
For this compound, the key functional groups are the ketone (C=O), the N-methylimidazole ring, and the aliphatic alkyl chains.
Ketone Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically around 1700-1725 cm⁻¹. echemi.com This band is often weaker in the Raman spectrum.
Imidazole Ring: The C=C and C=N stretching vibrations of the imidazole ring are expected to appear in the 1400-1600 cm⁻¹ region. semanticscholar.org
Aliphatic C-H Bonds: Stretching vibrations for the methyl (CH3) and methylene (CH2) groups will be observed in the 2850-3000 cm⁻¹ region. researchgate.net
Imidazole C-H Bonds: The C-H stretching vibrations of the aromatic-like imidazole ring typically appear at higher frequencies, above 3000 cm⁻¹. researchgate.net
Detailed Band Assignment and Overtones
A detailed assignment of the major vibrational bands can be made by correlating experimental frequencies with known values for similar structures.
Table 2: Predicted Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) |
|---|---|---|---|
| ~3100-3150 | C-H stretch | Imidazole Ring | Medium-Weak |
| ~2850-3000 | C-H stretch | CH2 and CH3 groups | Medium-Strong |
| ~1715 | C=O stretch | Ketone | Strong |
| ~1500-1580 | C=N stretch | Imidazole Ring | Medium |
| ~1420-1470 | C-H bend (scissoring/bending) | CH2 and CH3 groups | Medium |
| ~1360 | C-H bend (symmetric) | CH3 group | Medium-Weak |
In addition to these fundamental vibrations, weaker bands known as overtones and combination bands may be observed. libretexts.org Overtones occur at approximately integer multiples of a fundamental frequency (e.g., the first overtone of the C=O stretch at ~1715 cm⁻¹ might appear weakly around 3430 cm⁻¹). libretexts.org Combination bands arise from the sum of two or more different fundamental vibrational frequencies. These bands are generally much weaker in intensity than the fundamental absorptions. libretexts.org
Comparison with Theoretical Vibrational Frequencies
To achieve a more precise assignment of vibrational modes, experimental spectra are often compared with theoretical frequencies calculated using computational methods, such as Density Functional Theory (DFT). researchgate.net Methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly used to predict the vibrational spectrum of a molecule. mdpi.com
Computational models calculate the vibrational frequencies based on the harmonic oscillator approximation. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. researchgate.net To correct for this, the calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96-0.98) to improve the agreement with experimental data. researchgate.net
A comparison between the scaled theoretical frequencies and the experimental IR and Raman spectra allows for a confident and detailed assignment of nearly all observed vibrational bands, including complex modes where vibrations from different parts of the molecule are coupled. This correlative approach is a powerful tool for complete structural and conformational analysis. researchgate.net
Theoretical and Computational Investigations of Molecular Properties and Reactivity of 1 1 Methyl 1h Imidazol 2 Yl Butan 2 One
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods provide insights into the arrangement of electrons and energy levels, which in turn dictate the molecule's reactivity and physical properties.
Density Functional Theory (DFT) for Molecular Geometry and Stability
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is frequently used to optimize molecular geometries and predict the stability of different compounds. For 1-(1-methyl-1H-imidazol-2-yl)butan-2-one, a DFT study would involve calculating the electron density to determine the lowest energy arrangement of its atoms. This would provide precise bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to various imidazole-containing compounds to understand their structural features. mdpi.comnih.gov However, specific DFT data for the title compound is not presently documented.
Ab Initio Methods for High-Accuracy Electronic Properties
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are known for their high accuracy in predicting electronic properties such as ionization potential and electron affinity. While computationally more intensive than DFT, ab initio calculations could provide a very precise picture of the electronic structure of this compound. Currently, there are no published ab initio studies focused on this specific molecule.
Conformational Landscape and Energy Minima Analysis
The flexibility of the butanone chain attached to the imidazole (B134444) ring suggests that this compound can exist in multiple conformations. Understanding this conformational landscape is crucial for predicting its biological activity and reactivity.
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational technique used to explore the different conformations of a molecule and their relative energies. researchgate.netuni-muenchen.deq-chem.comreadthedocs.ionih.gov By systematically changing specific dihedral angles in the butanone chain of this compound, a PES scan could identify the most stable, low-energy conformations (energy minima) and the energy barriers between them. This type of analysis is essential for understanding the molecule's flexibility and preferred shapes. libretexts.org
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. nih.govplos.orgnih.gov An MD simulation of this compound would model the movements of its atoms and the conformational changes it undergoes in a simulated environment, such as in a solvent. This would provide insights into its flexibility and how it might interact with other molecules. While MD simulations are widely used in drug design and materials science, no such simulations have been published for this specific compound. plos.orgresearchgate.net
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
An FMO analysis of this compound would involve calculating the energies of its HOMO and LUMO. The energy gap between these orbitals provides an indication of the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack. This type of analysis is a standard component of computational studies on new molecules, but has not yet been reported for this compound. rsc.orgresearchgate.net
HOMO-LUMO Gap and Chemical Hardness
The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comwikipedia.orgschrodinger.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwikipedia.org
Computational studies, typically employing Density Functional Theory (DFT) methods such as B3LYP with a 6-311G(d,p) basis set, are used to calculate the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, particularly the nitrogen atoms and the adjacent carbon atoms. The LUMO, conversely, is anticipated to be distributed over the carbonyl group of the butan-2-one moiety, which acts as an electron-accepting region.
The calculated energies of the HOMO and LUMO allow for the determination of various quantum chemical descriptors, including chemical hardness (η). Chemical hardness is a measure of the molecule's resistance to deformation or change in its electron distribution. It is calculated using the following formula:
η = (ELUMO - EHOMO) / 2
A higher value of chemical hardness correlates with a larger HOMO-LUMO gap, indicating greater stability. irjweb.com The table below presents hypothetical calculated values for the HOMO and LUMO energies and the resulting HOMO-LUMO gap and chemical hardness for this compound.
| Parameter | Energy (eV) |
| EHOMO | -6.54 |
| ELUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.31 |
| Chemical Hardness (η) | 2.655 |
These hypothetical values suggest that this compound possesses a significant HOMO-LUMO gap, indicative of good kinetic stability.
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would likely show the most negative potential localized around the oxygen atom of the carbonyl group, making it a prime site for electrophilic interaction. The nitrogen atoms of the imidazole ring would also exhibit negative potential, though likely to a lesser extent than the carbonyl oxygen. Conversely, the most positive potential is expected to be found around the hydrogen atoms of the methyl group attached to the imidazole ring and the methylene (B1212753) and methyl groups of the butanone chain. These regions would be the likely targets for nucleophilic attack.
This visual representation of the charge distribution complements the HOMO-LUMO analysis by providing a more intuitive picture of the molecule's reactivity.
Computational Prediction of Spectroscopic Parameters
NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the 1H and 13C NMR chemical shifts and coupling constants of a molecule. researchgate.net These theoretical predictions can aid in the assignment of experimental NMR spectra and provide insights into the electronic environment of the nuclei. nih.govmodgraph.co.uk
The predicted chemical shifts for this compound would be influenced by the electronic effects of the imidazole ring and the carbonyl group. The protons on the imidazole ring are expected to appear in the aromatic region of the 1H NMR spectrum. The methyl group attached to the imidazole nitrogen would likely show a singlet at a characteristic chemical shift. The methylene and ethyl protons of the butanone chain would exhibit distinct signals with specific multiplicities due to spin-spin coupling.
Similarly, the 13C NMR chemical shifts would be characteristic of the different carbon environments within the molecule. The carbonyl carbon is expected to have the largest chemical shift, a typical feature for this functional group. nih.gov The carbons of the imidazole ring would resonate in the aromatic region, while the aliphatic carbons of the butanone chain would appear at lower chemical shifts.
The table below presents hypothetical predicted 1H and 13C NMR chemical shifts for this compound.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Imidazole-H4 | 7.10 | 128.5 |
| Imidazole-H5 | 6.95 | 121.0 |
| N-CH3 | 3.75 | 35.2 |
| CH2 (next to imidazole) | 4.15 | 45.8 |
| C=O | - | 208.1 |
| CH2 (ethyl) | 2.50 | 30.5 |
| CH3 (ethyl) | 1.05 | 7.8 |
Vibrational Frequency and Intensity Simulations
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Theoretical calculations can simulate these vibrational spectra, predicting the frequencies and intensities of the vibrational bands. mdpi.com These simulations are valuable for assigning the experimentally observed vibrational bands to specific molecular motions. mdpi.com
For this compound, the calculated IR spectrum would be expected to show a strong absorption band in the region of 1700-1720 cm-1, corresponding to the stretching vibration of the carbonyl (C=O) group. mdpi.com The C-H stretching vibrations of the aromatic imidazole ring and the aliphatic butanone chain would appear in the region of 2900-3100 cm-1. The C-N stretching vibrations of the imidazole ring would likely be observed in the fingerprint region, typically between 1300 and 1400 cm-1.
The table below summarizes some of the expected key vibrational frequencies for this compound.
| Vibrational Mode | Predicted Frequency (cm-1) |
| C=O Stretch | 1715 |
| Aromatic C-H Stretch | 3050-3100 |
| Aliphatic C-H Stretch | 2900-2980 |
| C-N Stretch (imidazole) | 1350-1450 |
| CH2 Bend | 1465 |
| CH3 Bend | 1375 |
Theoretical Studies of Reaction Mechanisms and Transition States
Intramolecular Rearrangements of this compound
Theoretical calculations can be employed to investigate the mechanisms of chemical reactions, including intramolecular rearrangements. By mapping the potential energy surface, it is possible to identify transition states and calculate the activation energies for different reaction pathways.
A plausible intramolecular rearrangement for this compound could involve a irjweb.comwikipedia.org-sigmatropic shift of the butan-2-one group from the C2 to the N1 position of the imidazole ring. This would result in the formation of the isomeric compound 2-(1-methyl-1H-imidazol-2-yl)butan-2-one.
Computational studies would involve locating the transition state structure for this rearrangement and calculating its energy relative to the starting material. The activation energy for the reaction would provide an indication of the feasibility of this rearrangement under different conditions. The geometry of the transition state would reveal the concerted nature of the bond-breaking and bond-forming processes.
Such theoretical investigations are crucial for understanding the reactivity and potential transformations of this compound, providing insights that can guide synthetic efforts and predict the stability of the compound.
Reactivity Profiles and Mechanistic Pathways of 1 1 Methyl 1h Imidazol 2 Yl Butan 2 One
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring
The imidazole ring is classified as an aromatic heterocycle due to its planar structure and the presence of six delocalized π-electrons. This aromatic character makes it susceptible to electrophilic substitution reactions. pearson.comglobalresearchonline.net The nitrogen atom at the 3-position possesses a lone pair of electrons that is not part of the aromatic system, rendering the molecule basic and capable of protonation to form stable imidazolium (B1220033) salts. nih.gov Conversely, nucleophilic aromatic substitution on the imidazole ring is generally unfavorable unless the ring is activated by potent electron-withdrawing groups, which are absent in this molecule. globalresearchonline.netpharmaguideline.com
Regioselectivity and Steric Hindrance Effects
In 1-(1-methyl-1H-imidazol-2-yl)butan-2-one, the N1 and C2 positions of the imidazole ring are occupied by a methyl group and the butan-2-one substituent, respectively. This substitution pattern directs any subsequent electrophilic attack to the available carbon atoms at the C4 and C5 positions. uobabylon.edu.iq
The regiochemical outcome of such reactions is primarily governed by steric hindrance. numberanalytics.com The butan-2-one group at the C2 position is considerably larger than a hydrogen atom, creating a sterically congested environment that preferentially shields the adjacent C5 position from the approach of an electrophile. youtube.com The C4 position, being more remote from this bulky substituent, is more accessible. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position of Attack | Steric Hindrance | Electronic Influence | Predicted Outcome |
| C4 | Low | Activated by N-methyl and C-alkyl groups | Major Product |
| C5 | High | Activated by N-methyl and C-alkyl groups | Minor Product |
Reaction Kinetics and Rate Determining Steps
The electrophilic substitution on the imidazole ring is anticipated to follow second-order kinetics, consistent with established mechanisms for such reactions on aromatic systems. ijsr.net The reaction rate is enhanced by the presence of the electron-donating N-methyl and C-alkyl (butan-2-one) groups, which increase the electron density of the ring and stabilize the transition state. ijsr.net
The mechanism proceeds in two principal steps. The first and slower step is the attack of the electrophile on the π-electron system of the imidazole ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. This step is the rate-determining step because it involves the temporary disruption of the ring's aromaticity, which is an energetically unfavorable process. quora.com The second step is the rapid removal of a proton from the site of attack by a base, which restores the aromatic system and yields the final substituted product.
Reactions Involving the Butanone Moiety
The butanone side chain introduces the characteristic reactivity of ketones, primarily involving the electrophilic carbonyl carbon and the acidic protons on the adjacent alpha-carbons.
Carbonyl Reactivity (e.g., Enolization, Condensation Reactions)
The carbonyl group's carbon atom is electrophilic and serves as a site for nucleophilic addition. The butanone moiety can undergo enolization, a process catalyzed by either acid or base, to form two distinct enol or enolate intermediates by removing a proton from the C1 or C3 positions. libretexts.org
The presence of enolizable protons enables this compound to participate in various condensation reactions. These reactions, such as the aldol (B89426) condensation, proceed via a nucleophilic addition-elimination mechanism where an enolate attacks another carbonyl compound, followed by dehydration. libretexts.orgpressbooks.pubchemguide.co.uk The compound can also react with activated methylene (B1212753) compounds in Knoevenagel-type condensations. aston.ac.uk
Alpha-Proton Acidity and Deprotonation Studies
The hydrogen atoms on the carbons adjacent (alpha) to the carbonyl group exhibit significant acidity due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting enolate anion. libretexts.org For typical acyclic ketones, the pKa values of these alpha-protons are generally in the range of 19-21. indiana.edu
In this compound, there are two sets of alpha-protons: those at the C1 methylene position and those at the C3 methylene position. The acidity of these protons is not identical. The C1 protons are influenced by both the adjacent carbonyl group and the 1-methyl-imidazol-2-yl substituent. The imidazole ring is known to exert an electron-withdrawing inductive effect, which is expected to further increase the acidity of the C1 protons compared to the C3 protons. Consequently, deprotonation under thermodynamic equilibrium conditions is more likely to occur at the C1 position to form the more substituted and stable enolate.
Table 2: Predicted Relative Acidity of Alpha-Protons
| Alpha-Proton Position | Adjacent Groups | Predicted pKa | Favored Enolate |
| C1 (-CH₂-) | Carbonyl, 1-methyl-imidazol-2-yl | Lower (More Acidic) | Thermodynamic |
| C3 (-CH₂CH₃) | Carbonyl, Ethyl | Higher (Less Acidic) | Kinetic |
Cyclization Reactions and Heterocyclic Ring Transformations
The bifunctional nature of this compound allows for the possibility of intramolecular cyclization reactions to form novel fused heterocyclic systems. For instance, under the influence of a strong base, the formation of an enolate at the C1 position could be followed by an intramolecular nucleophilic attack on the C5 position of the imidazole ring. While sterically and electronically challenging, such a pathway could potentially lead to the formation of a new six-membered ring fused to the imidazole core. uiowa.eduresearchgate.net
Transformations of the imidazole ring itself are less common due to its inherent aromatic stability. Such reactions typically require harsh conditions or proceed through complex multi-step synthetic sequences involving ring-opening followed by recyclization with different reagents. mdpi.com While there is no specific literature detailing such transformations for this compound, the principles of heterocyclic chemistry suggest that such conversions remain a theoretical possibility under specialized conditions. nih.gov
Formation of Fused Ring Systems
The presence of a ketone group adjacent to the imidazole ring in this compound provides a key functionality for the construction of fused heterocyclic systems. The carbonyl carbon is electrophilic, while the adjacent methylene group possesses acidic protons, enabling enolate formation. Furthermore, the nitrogen atoms of the imidazole ring can act as nucleophiles or be involved in directing further reactions.
One common strategy for forming fused ring systems involves the reaction of α-amino ketones with reagents like potassium thiocyanate, a process known as the Marckwald reaction. nih.govnih.gov Although this compound is not an α-amino ketone, its derivatives could potentially be synthesized to undergo similar cyclizations. For instance, functionalization of the butanone side chain could introduce a nucleophilic group capable of intramolecular cyclization onto the imidazole ring.
Another plausible pathway for forming fused systems is through condensation reactions. The methylene group alpha to the carbonyl can be deprotonated to form an enolate, which can then react with a suitable electrophile. If the electrophile is part of a bifunctional molecule, a subsequent cyclization step could lead to a fused ring. For example, reaction with an α,β-unsaturated ketone could proceed via a Michael addition followed by an intramolecular aldol condensation to yield a six-membered ring fused to the imidazole core.
Multicomponent reactions are also a powerful tool for the synthesis of complex heterocyclic structures. frontiersin.org It is conceivable that this compound could participate in such reactions, where the ketone, the imidazole ring, and other reactants assemble in a single pot to form a fused polycyclic product. The specific outcome would be highly dependent on the reaction conditions and the other components involved.
A representative reaction for the formation of a fused imidazole system from a related α-amino ketone is shown in the table below.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2-aminocyclohexanone | Potassium thiocyanate | Tetrahydrobenzimidazole-2-thione | ~95% | nih.gov |
This table presents data for an analogous reaction to illustrate a potential pathway for forming fused imidazole systems.
Ring Expansion/Contraction Studies
Currently, there is a lack of specific studies on ring expansion or contraction reactions involving this compound. However, general principles of heterocyclic chemistry suggest potential pathways for such transformations.
Ring expansion of imidazole derivatives is not a common process but could be envisioned under specific conditions. For instance, if a side chain were to be introduced that could rearrange and incorporate its atoms into the ring, expansion to a diazepine (B8756704) or a similar seven-membered ring might be possible. Such rearrangements often involve the formation of strained intermediates and are typically driven by the release of ring strain or the formation of a more stable aromatic system.
More conceivable would be reactions involving the butanone side chain that lead to the formation of a new ring, which could be larger or smaller than the imidazole ring, fused to the parent heterocycle. For example, a reaction sequence that introduces a three-membered ring, such as an epoxide or a cyclopropane, onto the side chain could be a precursor to further rearrangements and the formation of different ring sizes.
Redox Chemistry of this compound
The redox chemistry of this compound is expected to be influenced by both the imidazole ring and the ketone functional group. The imidazole moiety can undergo both oxidation and reduction, and its redox potentials are sensitive to the nature and position of substituents. researchgate.net
Oxidation and Reduction Potentials
The oxidation of the imidazole ring typically involves the nitrogen atoms and can lead to the formation of radical cations or more stable oxidized species, depending on the reaction conditions. The presence of the methyl group on one nitrogen and the butanone group at the 2-position will influence the electron density of the ring and thus its oxidation potential. Generally, electron-donating groups make oxidation easier (more negative potential), while electron-withdrawing groups make it more difficult (more positive potential). researchgate.net The butanone group is generally considered to be electron-withdrawing, which would suggest that this compound would be more resistant to oxidation compared to unsubstituted 1-methylimidazole (B24206).
The reduction of this compound can occur at two primary sites: the imidazole ring and the carbonyl group. The carbonyl group can be reduced to a secondary alcohol. The electrochemical reduction of the imidazole ring is also possible, typically at more negative potentials. A density functional theory (DFT) study on 2-substituted imidazoles has shown that electron-withdrawing substituents, such as a ketone, would be expected to make the reduction potential less negative compared to unsubstituted imidazole. researchgate.net
The following table provides calculated electrode potentials for related 2-substituted imidazoles, which can serve as an estimate for the compound of interest.
| Compound | Substituent at C2 | Calculated Electrode Potential (V) | Reference |
| Imidazole | -H | -2.5 | researchgate.net |
| 2-Methylimidazole | -CH₃ | -2.6 | researchgate.net |
| 2-Nitroimidazole | -NO₂ | -1.5 | researchgate.net |
This table presents theoretical data for analogous compounds to provide a qualitative understanding of the expected redox potentials.
Electrochemical Behavior and Mechanistic Pathways
The electrochemical behavior of this compound would likely exhibit a cathodic wave corresponding to the reduction of the ketone to an alcohol. This process is typically a two-electron, two-proton transfer. The exact potential would be dependent on the pH of the medium.
The reduction of the imidazole ring itself is also a possibility. Studies on related imidazole-containing compounds, such as fexinidazole, have shown that the reduction of a nitro group on the imidazole ring is a key step in its biological activity. acs.org While the butanone group is not as readily reducible as a nitro group, this highlights the electrochemical activity of the imidazole core. The reduction of the imidazole ring can proceed through various mechanisms, potentially involving the formation of radical anions and subsequent protonation steps.
Oxidative electrochemical processes could involve the imidazole ring, leading to polymerization or the formation of dimeric species, although the substitution pattern of this compound might sterically hinder some of these pathways. The specific mechanistic pathways for the electrochemical reactions of this compound would require dedicated experimental investigation, such as cyclic voltammetry and controlled-potential electrolysis.
Coordination Chemistry and Metal Complexation Studies of 1 1 Methyl 1h Imidazol 2 Yl Butan 2 One
Ligand Design Principles and Chelation Properties
The efficacy of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one as a ligand is rooted in the strategic placement of its potential donor atoms. The interplay between the imidazole (B134444) and ketone moieties dictates its coordination behavior.
Denticity and Coordination Sites of this compound
This compound is anticipated to function primarily as a bidentate ligand. The potential coordination sites are the sp²-hybridized nitrogen atom of the imidazole ring and the oxygen atom of the ketone group. researchgate.netresearchgate.net The imidazole ring itself is a five-membered aromatic heterocycle with two nitrogen atoms. researchgate.net The nitrogen at the 3-position possesses a lone pair of electrons that is readily available for coordination to a metal center. researchgate.netwikipedia.org
The second coordination site is the oxygen atom of the butan-2-one moiety. Ketones can coordinate to metal ions in two principal modes: a σ-donation of a lone pair from the oxygen atom (η¹-O-bonded) or a π-interaction involving the C=O double bond (η²-C,O-bonded). wikipedia.org For most transition and main group metals, the η¹-O-bonded mode is more common. wikipedia.org The formation of a stable five-membered chelate ring through the coordination of both the imidazole nitrogen and the ketone oxygen is a strong driving force for its bidentate behavior.
Table 1: Potential Coordination Sites and Denticity
| Functional Group | Potential Donor Atom | Expected Denticity |
|---|---|---|
| 1-methyl-1H-imidazole | Nitrogen (N3) | Monodentate |
| butan-2-one | Oxygen (O) | Monodentate |
| Overall Molecule | Nitrogen and Oxygen | Bidentate (N,O-donor) |
Steric and Electronic Factors Influencing Ligand-Metal Interactions
The interaction between this compound and a metal ion is governed by a combination of steric and electronic factors.
Electronic Factors: The imidazole ring is a strong σ-donor, which contributes to the stability of the resulting metal complexes. researchgate.net The presence of the methyl group on the N1 nitrogen of the imidazole ring can subtly influence the electron density on the coordinating N3 nitrogen. The ketone oxygen is also a good σ-donor. The combination of a "soft" nitrogen donor and a "hard" oxygen donor makes this ligand potentially suitable for coordinating with a wide range of metal ions, according to Hard and Soft Acids and Bases (HSAB) theory.
Steric Factors: The ethyl group on the ketone and the methyl group on the imidazole ring introduce some steric bulk around the coordination sites. This steric hindrance can influence the geometry of the resulting metal complexes and may prevent the coordination of a large number of these ligands around a single metal center. For instance, while six-membered imidazole ligands can comfortably fit around an octahedral metal center, the bulkier nature of this compound might favor lower coordination numbers or distorted geometries. wikipedia.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow established procedures for the formation of complexes with N,O-donor ligands.
Transition Metal Complexes (e.g., d-block metals)
Transition metals from the d-block are expected to form stable complexes with this compound. A general synthetic approach would involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol, methanol, or acetonitrile. The reaction would likely proceed at room temperature or with gentle heating. For example, the synthesis of a cobalt(II) complex could be achieved by reacting cobalt(II) chloride hexahydrate with two equivalents of the ligand in ethanol.
Hypothetical Reaction: CoCl₂·6H₂O + 2 C₈H₁₂N₂O → [Co(C₈H₁₁N₂O)₂] + 2 HCl + 6 H₂O
Characterization of these complexes would involve a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: A shift in the C=N stretching frequency of the imidazole ring and the C=O stretching frequency of the ketone upon coordination would provide evidence of ligand binding.
UV-Vis Spectroscopy: The electronic spectra of the complexes would reveal information about the geometry of the metal center.
Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex.
Magnetic Susceptibility Measurements: To determine the number of unpaired electrons and infer the geometry of the complex.
Table 2: Hypothetical Data for a Transition Metal Complex
| Complex | Color | M.p. (°C) | ν(C=N) cm⁻¹ (ligand) | ν(C=N) cm⁻¹ (complex) | ν(C=O) cm⁻¹ (ligand) | ν(C=O) cm⁻¹ (complex) | Magnetic Moment (μB) |
|---|---|---|---|---|---|---|---|
| [Co(C₈H₁₁N₂O)₂] | Pink | >300 | ~1580 | ~1560 | ~1710 | ~1680 | ~4.8 |
| [Ni(C₈H₁₁N₂O)₂] | Green | >300 | ~1580 | ~1565 | ~1710 | ~1685 | ~3.2 |
| [Cu(C₈H₁₁N₂O)₂] | Blue | >300 | ~1580 | ~1555 | ~1710 | ~1675 | ~1.9 |
Main Group Metal Complexes
Main group metals are also capable of forming complexes with N,O-donor ligands, although these are often less extensively studied than their transition metal counterparts. alfa-chemistry.com The synthesis would be similar to that of the transition metal complexes, involving the reaction of a main group metal salt (e.g., SnCl₂, AlCl₃) with the ligand in an appropriate solvent. The resulting complexes are typically colorless and diamagnetic. alfa-chemistry.com
Characterization would rely heavily on:
¹H and ¹³C NMR Spectroscopy: To probe the changes in the chemical environment of the ligand upon coordination.
IR Spectroscopy: To observe shifts in the characteristic vibrational frequencies.
Mass Spectrometry: To determine the mass of the complex and confirm its composition.
Structural Analysis of Metal Complexes
Based on analogous structures, several geometries can be predicted. For a metal ion that favors a coordination number of six, such as Co(II) or Ni(II), an octahedral geometry with two or three ligands coordinating to the metal center is plausible. mdpi.comscirp.org For metal ions that prefer a square planar geometry, like Cu(II) or Pd(II), a complex with two ligands arranged in a trans- or cis-configuration could be expected. wikipedia.org Tetrahedral geometries are also possible, particularly for ions like Zn(II) or Co(II) in certain ligand fields. mdpi.comnih.gov
The bite angle of the bidentate ligand, which is the N-M-O angle, will be a critical factor in determining the stability and preferred geometry of the complex. The flexibility of the methylene (B1212753) bridge between the imidazole ring and the ketone group allows for some variation in this angle to accommodate the electronic and steric preferences of different metal ions.
Table 3: Predicted Geometries for Metal Complexes
| Metal Ion | Likely Coordination Number(s) | Predicted Geometry |
|---|---|---|
| Co(II) | 4, 6 | Tetrahedral or Octahedral |
| Ni(II) | 4, 6 | Square Planar or Octahedral |
| Cu(II) | 4 | Distorted Square Planar |
| Zn(II) | 4 | Tetrahedral |
| Sn(II) | 2, 3 | Bent or Trigonal Pyramidal |
| Al(III) | 4, 6 | Tetrahedral or Octahedral |
X-ray Crystallography of Coordination Compounds
For instance, ligands containing the 1-methyl-1H-imidazol-2-yl group have been shown to coordinate to metal centers through the imidazole N3 atom. In various nickel(II) complexes with a cyclam ligand substituted with a 1-methyl-1H-imidazol-2-yl)methyl group, the imidazole ring coordinates to the nickel center, completing an octahedral geometry. conicet.gov.ar Similarly, manganese(I) and copper(II) complexes with ligands incorporating the 1-methyl-1H-imidazol-2-yl unit also demonstrate coordination through the imidazole nitrogen. nih.goviucr.org
Based on these examples, it is highly probable that this compound would act as a monodentate ligand, coordinating to a metal ion via the N3 atom of the imidazole ring. It is also possible for the ligand to act as a bidentate chelating agent, with coordination involving both the imidazole N3 and the carbonyl oxygen. This would result in the formation of a five-membered chelate ring, which is generally stable. The actual coordination mode would likely depend on the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
A hypothetical representation of a possible coordination mode is depicted in the table below, illustrating a bidentate coordination to a generic metal ion (M).
| Parameter | Expected Range/Value | Comment |
|---|---|---|
| Coordination Mode | Bidentate (N, O) | Based on the presence of both imidazole N and carbonyl O donors. |
| Metal-Nitrogen (M-N) Bond Length | ~2.0 - 2.2 Å | Typical for metal-imidazole complexes. nih.gov |
| Metal-Oxygen (M-O) Bond Length | ~2.1 - 2.3 Å | Typical for metal-ketone complexes. |
| N-M-O Bite Angle | ~75° - 85° | Characteristic of a five-membered chelate ring. |
Spectroscopic Signatures of Metal-Ligand Bonds (e.g., UV-Vis, EPR)
Spectroscopic techniques are invaluable for probing the electronic structure and bonding in metal complexes.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of metal complexes provide information about d-d transitions and charge transfer bands. For complexes of this compound with transition metals, d-d transitions would be expected in the visible region. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the metal-ligand bonds. For instance, an octahedral cobalt(II) complex would be expected to show absorption bands characteristic of transitions from the ⁴T₁g(F) ground state to higher energy quartet states. The energies of these transitions are influenced by the ligand field strength of the imidazole and ketone donors.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic metal complexes, such as those of copper(II) or high-spin iron(III). The EPR spectrum provides information about the electronic environment of the unpaired electron(s) and can be used to determine the g-values and hyperfine coupling constants. For a copper(II) complex of this compound, the EPR parameters would be indicative of the geometry of the complex and the nature of the donor atoms. For example, a square planar or distorted octahedral geometry would give rise to an axial or rhombic EPR spectrum, respectively.
While specific spectroscopic data for complexes of this compound are not available, studies on related imidazole-containing complexes can provide a basis for what to expect. For instance, iron(II) clathrochelate complexes derived from 2-acetyl-1-methylimidazole oxime have been studied using UV-Vis spectroscopy to monitor spin transitions. bohrium.com
Stability and Thermodynamics of Complex Formation
The stability of metal complexes in solution is a critical aspect of their chemistry, with implications for their potential applications.
Determination of Formation Constants
The stability of a metal complex in solution is quantified by its formation constant (also known as a stability constant), K, or its logarithm, log K. wikipedia.org For a stepwise formation of a 1:1 metal-ligand complex (ML), the equilibrium is:
M + L ⇌ ML
And the formation constant is given by:
K₁ = [ML] / ([M][L])
Higher values of log K indicate greater thermodynamic stability of the complex. ijtsrd.com The formation constants are typically determined using techniques such as potentiometric titrations, spectrophotometry, or calorimetry.
For imidazole-based ligands, a linear relationship has been observed between the stability of their metal complexes and the basicity (pKa) of the ligand. researchgate.net This suggests that more basic imidazole ligands form more stable metal complexes. Given that this compound contains an imidazole ring, its complex stability is expected to follow this trend. The butan-2-one substituent may influence the basicity of the imidazole nitrogen and thus the stability of the resulting metal complexes.
The table below presents hypothetical formation constants for 1:1 complexes of this compound with some common divalent metal ions, based on the Irving-Williams series, which predicts the relative stabilities of high-spin octahedral complexes.
| Metal Ion | Expected log K₁ | Comment |
|---|---|---|
| Mn²⁺ | ~2.5 - 3.5 | Following the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn). |
| Co²⁺ | ~3.5 - 4.5 | |
| Ni²⁺ | ~4.0 - 5.0 | |
| Cu²⁺ | ~5.0 - 6.5 | |
| Zn²⁺ | ~3.0 - 4.0 | Typically lower than Cu²⁺. |
pH-Dependent Complexation Behavior
The formation of metal complexes with ligands that have acidic or basic groups is often pH-dependent. The imidazole ring of this compound can be protonated at the N3 position in acidic solutions. The pKa value for the protonated imidazole ring in similar molecules is typically in the range of 6-7.
The protonation equilibrium is given by:
HL⁺ ⇌ H⁺ + L
where L is the neutral ligand and HL⁺ is its protonated form.
At low pH values (pH < pKa), the ligand will exist predominantly in its protonated form, HL⁺. In this state, the N3 nitrogen is not available for coordination to a metal ion, which will inhibit or prevent complex formation. As the pH increases and approaches the pKa value, the concentration of the deprotonated, neutral ligand (L) increases, making the N3 donor atom available for coordination. Therefore, the formation of metal complexes with this compound is expected to be favored at pH values above its pKa.
Potentiometric titrations are a common method to study such pH-dependent equilibria and to determine the pKa of the ligand as well as the formation constants of the metal complexes at a specific pH and ionic strength. rdd.edu.iq The complexation behavior can be visualized using species distribution diagrams, which show the percentage of each metal-containing species as a function of pH.
Exploration of Advanced Materials and Catalytic Applications of 1 1 Methyl 1h Imidazol 2 Yl Butan 2 One and Its Derivatives
Organocatalysis Utilizing the Imidazole (B134444) Ring
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. beilstein-journals.orgmdpi.com The imidazole ring within 1-(1-methyl-1H-imidazol-2-yl)butan-2-one is an exemplary functional group for such applications due to its distinct electronic and acid-base properties.
Role of Imidazole in Acid-Base Catalysis
The imidazole ring is amphoteric, meaning it can function as both an acid and a base. nih.govwikipedia.org The sp²-hybridized nitrogen atom (N-3) has a lone pair of electrons, making it a proficient proton acceptor (a base) and a nucleophile. The pKa of the conjugate acid, the imidazolium (B1220033) ion, is approximately 7.0, rendering imidazole a significantly stronger base than pyridine. nih.govwikipedia.org Conversely, the proton on the other nitrogen (N-1) in an unmethylated imidazole is weakly acidic, with a pKa of about 14.5. wikipedia.org
This dual functionality allows imidazole-containing molecules to act as bifunctional catalysts, capable of activating both electrophiles and nucleophiles simultaneously. In the context of this compound, the N-1 position is methylated, which precludes its role as a proton donor but enhances the basicity and nucleophilicity of the N-3 atom. This makes it a potent base catalyst for reactions such as ester hydrolysis, acyl transfer, and condensation reactions. The imidazole moiety can deprotonate a pro-nucleophile, enhancing its reactivity, while the resulting imidazolium ion can stabilize anionic intermediates or activate an electrophile through hydrogen bonding if a suitable proton source is available.
The amino acid histidine, which features an imidazole side chain, exemplifies the critical role of this heterocycle in enzymatic acid-base catalysis within active sites of enzymes like ribonucleases and chymotrypsins. nih.gov
Applications in Stereoselective Organic Transformations
The development of asymmetric organocatalysis has provided powerful tools for synthesizing enantiomerically pure compounds. beilstein-journals.orgmdpi.com Chiral derivatives of this compound could be designed to serve as effective stereoselective organocatalysts. By introducing a chiral center elsewhere in the molecule, for instance, in the butane (B89635) chain, it becomes possible to create a chiral environment around the catalytically active imidazole ring.
Such catalysts could be applied to a range of stereoselective transformations. For example, in a Michael addition, the imidazole nitrogen could activate the nucleophile while the chiral backbone of the catalyst controls the facial selectivity of the attack on the electrophile. This approach has been successfully used with other chiral amine catalysts to achieve high enantioselectivity.
Below is a representative table illustrating the potential efficacy of a hypothetical chiral imidazole-based catalyst in an asymmetric reaction, based on findings for similar organocatalytic systems.
| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | trans-β-Nitrostyrene | Dimethyl malonate | 10 | 92 | 85 |
| 2 | Chalcone | 1,3-Diketone | 5 | 95 | 91 |
| 3 | α,β-Unsaturated aldehyde | Nitroalkane | 10 | 88 | 93 |
This table is illustrative and represents typical results for imidazole-derived organocatalysts in asymmetric synthesis.
Metal-Catalyzed Reactions with this compound as a Ligand
The nitrogen lone pair on the N-3 atom of the imidazole ring makes it an excellent σ-donor ligand for a wide array of transition metals. wikipedia.orgjocpr.com This allows this compound and its derivatives to serve as ligands in metal-catalyzed reactions, influencing the reactivity, stability, and selectivity of the metallic center.
Homogeneous Catalysis (e.g., Cross-Coupling, Hydrogenation)
In homogeneous catalysis, the catalyst and reactants are in the same phase. Imidazole-based ligands have been successfully employed in various transition-metal-catalyzed reactions. mdpi.com For instance, palladium complexes bearing imidazole-derived ligands, such as N-heterocyclic carbenes (NHCs) which are isomers of imidazoles, are highly effective for cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions. wikipedia.orgmdpi.com A molecule like this compound can coordinate to a metal center, such as palladium, rhodium, or ruthenium, to form an active catalyst.
The electronic properties of the ligand are crucial; the strong electron-donating character of the imidazole ring can increase the electron density on the metal center, facilitating key steps in the catalytic cycle like oxidative addition.
Hydrogenation is another area where such complexes could excel. nih.govd-nb.info Rhodium and Ruthenium complexes with nitrogen-containing ligands are known to be active catalysts for the reduction of various functional groups. mdpi.com A complex formed with this compound could potentially catalyze the selective hydrogenation of aldehydes, alkenes, or alkynes under mild conditions. nih.govrsc.org
The following table shows representative results for a generic palladium-catalyzed Suzuki cross-coupling reaction using an imidazole-type ligand.
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst System | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Imidazole-based | Pd(OAc)₂ / K₂CO₃ | 94 |
| 2 | 4-Bromoanisole | 4-Formylphenylboronic acid | Imidazole-based | PdCl₂(PPh₃)₂ / Na₂CO₃ | 97 |
| 3 | 1-Chloro-4-nitrobenzene | Naphthalene-1-boronic acid | Imidazole-based | Pd₂(dba)₃ / CsF | 91 |
This table is illustrative, showing typical performance for palladium catalysts with N-donor ligands.
Heterogenization of Metal Complexes for Catalytic Applications
A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this issue by enabling easy catalyst recovery and reuse. beilstein-journals.org
Metal complexes of this compound could be heterogenized through several strategies. The ligand itself could be chemically modified with a functional group, such as a silane, allowing it to be covalently grafted onto a silica (B1680970) or polymer support. Alternatively, the complex could be encapsulated within the pores of a metal-organic framework (MOF) or zeolite. wikipedia.org For instance, immobilizing a palladium complex on magnetic nanoparticles (e.g., Fe₃O₄) would allow for simple magnetic separation of the catalyst after the reaction. beilstein-journals.org Such heterogenized catalysts often retain high activity and selectivity while offering enhanced stability and recyclability.
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The imidazole ring is a valuable building block in supramolecular chemistry due to its ability to participate in hydrogen bonding, π-π stacking, and metal coordination. nih.gov
Although the N-1 proton is absent in this compound, the N-3 nitrogen can still act as a hydrogen bond acceptor. Furthermore, the imidazole ring can coordinate to metal ions, serving as a node in the construction of metal-organic frameworks (MOFs) or other coordination polymers. nih.gov These materials are known for their porosity and potential applications in gas storage, separation, and catalysis.
Derivatives of this compound could be designed to self-assemble into well-defined architectures. For example, incorporating long alkyl chains could lead to the formation of micelles or vesicles in solution. Attaching it to a larger, rigid scaffold could result in the formation of molecular clips or tweezers capable of recognizing and binding specific guest molecules. nih.gov The interplay of hydrogen bonding, metal coordination, and hydrophobic interactions can be harnessed to create complex and functional supramolecular systems.
Hydrogen Bonding Networks in Solid State and Solution
While the crystal structure of this compound is not extensively documented in publicly available literature, the hydrogen bonding capabilities of this molecule can be inferred from the known behavior of related imidazole derivatives. The key structural features influencing its non-covalent interactions are the nitrogen atoms of the imidazole ring and the carbonyl group of the butanone chain.
The carbonyl oxygen of the butanone moiety is a strong hydrogen bond acceptor and is expected to participate in significant intermolecular interactions. In the presence of suitable hydrogen bond donors, such as water or alcohols, it is likely to form robust hydrogen bonds. The interplay between the hydrogen bonding at the imidazole N3 and the carbonyl oxygen can lead to the formation of complex supramolecular architectures, such as chains, sheets, or three-dimensional networks. mdpi.com
In solution, the hydrogen bonding behavior of this compound will be highly dependent on the nature of the solvent. In protic solvents, the molecule will act as a hydrogen bond acceptor at both the N3 position and the carbonyl oxygen. In aprotic, non-polar solvents, there is a possibility of self-association through weak C-H···O or C-H···N interactions, although these are generally less significant than interactions with solvent molecules. The ability of the imidazole ring to participate in various non-covalent interactions is a key factor in its role in biological systems and material science. nih.gov
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Interaction Type | Expected Strength |
| C-H (imidazole ring) | O (carbonyl) | C-H···O | Weak |
| C-H (alkyl chain) | O (carbonyl) | C-H···O | Weak |
| C-H (imidazole ring) | N3 (imidazole) | C-H···N | Weak |
| C-H (alkyl chain) | N3 (imidazole) | C-H···N | Weak |
| External H-bond donor (e.g., H₂O) | O (carbonyl) | O-H···O | Strong |
| External H-bond donor (e.g., H₂O) | N3 (imidazole) | O-H···N | Moderate |
Host-Guest Chemistry and Molecular Recognition
The structural features of this compound lend themselves to potential applications in host-guest chemistry and molecular recognition. The imidazole ring, with its electron-rich nitrogen atoms, can act as a guest by coordinating to metal centers or binding to larger host molecules through hydrogen bonding and π-π stacking interactions. nih.gov
For instance, imidazole derivatives are known to bind to metalloporphyrins, where the imidazole nitrogen coordinates to the central metal ion of the porphyrin host. nih.govmdpi.com This type of interaction is fundamental in many biological processes and has been exploited in the design of synthetic receptors. The N3 atom of this compound is available for such coordination. The butanone side chain could influence the binding affinity and selectivity through steric effects or secondary interactions.
Conversely, derivatives of this compound could be incorporated into larger molecular architectures to create host molecules. By functionalizing the butanone chain or the imidazole ring with other binding sites, it is possible to design receptors for specific guest molecules. The imidazole unit can serve as a recognition site for anions or neutral molecules capable of hydrogen bonding. rsc.org The combination of the imidazole's electronic properties and the steric bulk of the butanone chain could lead to selective binding of guests.
The field of supramolecular chemistry offers a vast playground for the application of imidazole-based building blocks in the construction of complex and functional host-guest systems. mdpi.com The design of new receptors based on the imidazole scaffold is an active area of research with potential applications in sensing, catalysis, and drug delivery. researchgate.net
Role in Functional Organic Materials (General, non-specific properties)
The unique combination of a heteroaromatic imidazole ring and a reactive ketone functional group makes this compound a promising building block for the synthesis of functional organic materials. Its derivatives can be tailored to exhibit a range of properties, from polymerizability to luminescence and redox activity.
Precursor in Polymer Synthesis (Non-specific application)
Imidazole-containing polymers are of significant interest due to their diverse applications in areas such as gene delivery, catalysis, and as smart materials. acs.orgtubitak.gov.trvt.edu Derivatives of this compound, functionalized with a polymerizable group such as a vinyl or allyl moiety, could serve as monomers for the synthesis of novel functional polymers.
For example, the introduction of a vinyl group onto the imidazole ring or the butanone chain would allow for radical polymerization to produce poly(vinylimidazole) derivatives. nih.gov The resulting polymers would possess pendant this compound units, which could impart specific properties to the material. The imidazole groups could act as ligands for metal catalysts, while the ketone functionality could be used for post-polymerization modification or to influence the polymer's solubility and thermal properties.
The reversible addition-fragmentation chain-transfer (RAFT) polymerization of vinyl ketones has been shown to produce well-defined polymers. researchgate.netnih.govrsc.orgnih.gov This technique could potentially be applied to vinylated derivatives of this compound to create polymers with controlled molecular weights and architectures.
Table 2: Potential Polymerizable Derivatives and Polymerization Methods
| Monomer Derivative | Polymerization Method | Potential Polymer Properties |
| Vinyl-functionalized this compound | Radical Polymerization (e.g., RAFT) | pH-responsive, metal-chelating, modifiable backbone |
| Acrylate/methacrylate-functionalized this compound | Radical Polymerization | Thermally stable, functional side chains |
| Ring-opening polymerization of a cyclic derivative | Anionic or Cationic Polymerization | Biodegradable, functionalizable end-groups |
Building Block for Luminescent or Redox-Active Systems (Design principles)
The imidazole ring is a common component in many luminescent and redox-active organic molecules. By strategically modifying the structure of this compound, it is possible to design new materials with interesting photophysical and electrochemical properties.
For the development of luminescent materials, the imidazole ring can act as either an electron-donating or electron-accepting component in a donor-acceptor type fluorophore. semanticscholar.orgresearchgate.netrsc.orgresearchgate.net By attaching suitable chromophores to the imidazole ring or the butanone chain, the emission properties of the resulting molecule can be tuned. For example, coupling with an electron-donating group could lead to intramolecular charge transfer (ICT) states, which are often associated with strong fluorescence. The ketone group could also influence the photophysical properties through its electronic effects or by providing a site for further functionalization. The design of imidazole-based fluorescent materials is a rapidly developing field with applications in organic light-emitting diodes (OLEDs) and chemical sensors. rsc.orgresearchgate.net
In the context of redox-active systems, the imidazole moiety can be both oxidized and reduced. The redox potential of the imidazole ring can be modulated by the substituents attached to it. The ketone group in this compound is also redox-active and can undergo reversible reduction. The combination of these two redox-active centers in one molecule could lead to interesting electrochemical behavior. By incorporating this molecule into a polymer backbone, it may be possible to create redox-active polymers for applications in energy storage, such as in the electrodes of organic batteries. mdpi.combohrium.com The design of such materials would involve tuning the redox potentials of the monomer unit and ensuring good charge transport properties in the resulting polymer. nih.gov
Future Research Directions and Outlook for 1 1 Methyl 1h Imidazol 2 Yl Butan 2 One
Expanding the Scope of Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount for enabling broader investigation into the properties and applications of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one. Future research should focus on establishing novel and optimizing existing synthetic strategies.
Key Research Objectives:
Development of Convergent Synthetic Pathways: Designing one-pot or multi-component reactions that efficiently assemble the target molecule from simple, readily available starting materials would be a significant advancement. mdpi.com
Exploration of Greener Synthetic Alternatives: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions will be crucial for sustainable production.
Microwave-Assisted Synthesis: The application of microwave irradiation could potentially accelerate reaction times and improve yields for the synthesis of this and related imidazole (B134444) derivatives. researchgate.net
Flow Chemistry Approaches: Continuous flow synthesis could offer advantages in terms of scalability, safety, and process control for the production of this compound.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Classical Multi-Step Synthesis | Well-established reaction types | Lower overall yield, more waste generation |
| Convergent Synthesis | Higher efficiency, fewer steps | Requires careful reaction design |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Specialized equipment needed, scalability can be an issue |
| Flow Chemistry | High scalability, improved safety | Higher initial setup cost |
Deeper Mechanistic Understanding of Reactivity
A thorough understanding of the reactivity of this compound is essential for its application in organic synthesis and materials science. The interplay between the N-methylimidazole ring and the butan-2-one moiety is expected to give rise to unique chemical behaviors.
The imidazole ring is a versatile component in chemical compounds. numberanalytics.com Future investigations should systematically probe the reactivity at different sites of the molecule, including:
The Ketone Carbonyl Group: Exploring reactions such as reductions, oxidations, and nucleophilic additions to the carbonyl group. The electronic influence of the N-methylimidazole ring on the reactivity of the ketone is a key area for study.
The Imidazole Ring: Investigating electrophilic and nucleophilic substitution reactions on the imidazole ring. The N-methylation at one nitrogen atom will direct the reactivity of the other ring atoms.
The α-Carbon to the Ketone: Studying the potential for enolate formation and subsequent reactions, which could be influenced by the adjacent heterocyclic ring.
N-acyl imidazoles are recognized as effective acyl transfer reagents due to their moderate reactivity and stability. nih.govnih.gov Future studies could explore if this compound can undergo similar acyl transfer reactions, potentially facilitated by the ketone functionality.
Development of Novel Coordination Architectures
The presence of multiple potential coordination sites—the imidazole nitrogen atom and the ketone oxygen atom—makes this compound an intriguing ligand for the construction of novel coordination complexes and polymers. researchgate.net Imidazole and its derivatives are known to form stable complexes with a wide range of metal ions. mdpi.comekb.eg
Potential Coordination Modes:
| Coordination Mode | Description | Potential Resulting Architectures |
| Monodentate (N-coordination) | The ligand coordinates to a metal center through the non-methylated nitrogen atom of the imidazole ring. | Discrete complexes, 1D coordination polymers. |
| Bidentate (N,O-chelation) | The ligand forms a chelate ring by coordinating to a metal center through both the imidazole nitrogen and the ketone oxygen. | Stable discrete complexes, potentially with interesting photophysical properties. |
| Bridging Ligand | The ligand bridges two or more metal centers, utilizing both the nitrogen and oxygen atoms. | 2D or 3D coordination polymers (metal-organic frameworks). mdpi.com |
Future research in this area should involve the systematic synthesis and characterization of coordination complexes with various transition metals and lanthanides. The resulting materials could exhibit interesting magnetic, optical, or porous properties.
Exploration of New Catalytic Paradigms
Imidazole-containing compounds are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. researchgate.net Furthermore, metal complexes incorporating imidazole-based ligands have shown catalytic activity in a variety of organic transformations. N-methylimidazole itself can act as a catalyst in reactions like acetylations. acs.orgnih.gov
Potential Catalytic Applications:
Precursor to N-Heterocyclic Carbenes (NHCs): Deprotonation of the corresponding imidazolium (B1220033) salt of this compound could yield a functionalized NHC. The ketone moiety could influence the steric and electronic properties of the resulting carbene, potentially leading to novel catalytic activities.
Metal Complex Catalysis: Coordination complexes of this compound could be screened for catalytic activity in reactions such as oxidation, reduction, and cross-coupling reactions. The ligand's structure could be tuned to modulate the catalytic performance of the metal center.
Organocatalysis: The basic nitrogen atom of the imidazole ring could potentially act as a Brønsted or Lewis base catalyst in certain organic reactions.
The development of catalysts derived from this compound could provide new tools for synthetic chemists and open up new avenues for the efficient construction of complex molecules.
Q & A
Q. What are the key structural features and physicochemical properties of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one?
The compound has a molecular formula of C₉H₁₄N₂O and features an imidazole ring substituted with a methyl group at the N1 position and a ketone at the C2 position of a butanone chain. Key properties include:
- SMILES :
CC(C)C(=O)CC1=NC=CN1C - InChI Key :
OPDLYJREQBFOAI-UHFFFAOYSA-N - Collision Cross-Section (CCS) : Predicted using computational models for mass spectrometry applications.
Structural stability is influenced by resonance in the imidazole ring and steric effects from the methyl group. Characterization typically employs NMR, FTIR, and high-resolution mass spectrometry (HRMS) .
Q. What synthetic methodologies are commonly used to prepare this compound?
Synthesis often involves:
- Nucleophilic substitution : Reacting 1-methylimidazole with a halogenated butanone derivative under basic conditions.
- Cross-coupling reactions : Palladium-catalyzed coupling of imidazole precursors with ketone-containing fragments.
Key reaction parameters include temperature control (e.g., 0–60°C), solvent selection (e.g., DMF or THF), and purification via column chromatography or recrystallization .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) to monitor decomposition points.
- pH sensitivity : Stability testing in acidic/basic buffers using HPLC to track degradation products.
- Light sensitivity : UV-Vis spectroscopy under controlled illumination.
Evidence suggests the compound is stable under standard laboratory conditions but may degrade in strong acids/bases .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of derivatives for structure-activity relationship (SAR) studies?
- Chiral catalysts : Use Ce(IV) pyridyl-bis(oxazoline) complexes to achieve enantioselectivity in cycloaddition reactions.
- Asymmetric catalysis : Employ chiral auxiliaries or enzymes to control stereochemistry during ketone functionalization.
- Analytical validation : Chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess (ee) .
Q. How do computational methods aid in predicting biological activity and reaction pathways?
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock.
- DFT calculations : Predict reaction mechanisms (e.g., ketone reduction pathways) and transition states.
- Retrosynthesis tools : Leverage databases (e.g., Reaxys, Pistachio) to design feasible synthetic routes .
Q. What analytical challenges arise in characterizing by-products during scale-up synthesis?
- Co-elution issues in HPLC : Use tandem mass spectrometry (LC-MS/MS) to resolve overlapping peaks.
- Trace impurities : Employ gas chromatography (GC) with electron capture detection for halogenated by-products.
- Isotopic labeling : Deuterated analogs (e.g., ²H₅ derivatives) help track reaction intermediates .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized concentrations (e.g., IC₅₀ values).
- Off-target profiling : Use kinase panels or proteomics to identify non-specific interactions.
- Meta-analysis : Cross-reference data from PubMed, Scopus, and patent databases to identify consensus .
Q. What role does the imidazole ring play in modulating the compound’s pharmacokinetic properties?
- Hydrogen bonding : The imidazole N-H group enhances solubility and binding to cytochrome P450 enzymes.
- Metabolic stability : Methyl substitution at N1 reduces oxidation susceptibility, prolonging half-life.
- Bioavailability : LogP calculations predict moderate lipophilicity, balancing membrane permeability and aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
